molecular formula C18H38N2S B14531865 N-Nonyl-N'-octan-2-ylthiourea CAS No. 62549-42-2

N-Nonyl-N'-octan-2-ylthiourea

Cat. No.: B14531865
CAS No.: 62549-42-2
M. Wt: 314.6 g/mol
InChI Key: FWTNOCBVIDNZNW-UHFFFAOYSA-N
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Description

N-Nonyl-N’-octan-2-ylthiourea is a chemical compound belonging to the class of thioureas. Thioureas are organosulfur compounds with the general formula (R1R2N)(R3R4N)C=S. This particular compound features a nonyl group (a nine-carbon alkyl chain) and an octan-2-yl group (an eight-carbon alkyl chain with a substituent at the second position) attached to the thiourea moiety. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nonyl-N’-octan-2-ylthiourea can be synthesized through the reaction of primary amines with isothiocyanates. One common method involves the reaction of nonylamine with octan-2-yl isothiocyanate in an organic solvent such as chloroform or dichloromethane. The reaction typically proceeds at room temperature and yields the desired thiourea derivative after purification .

Industrial Production Methods

Industrial production of thioureas, including N-Nonyl-N’-octan-2-ylthiourea, often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Nonyl-N’-octan-2-ylthiourea undergoes various chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form sulfinyl and sulfonyl derivatives.

    Reduction: Reduction of thioureas can yield corresponding amines.

    Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

N-Nonyl-N’-octan-2-ylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Nonyl-N’-octan-2-ylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The alkyl chains contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Nonyl-N’-octan-2-ylthiourea is unique due to its specific alkyl chain lengths and substitution pattern, which confer distinct physicochemical properties and biological activities. Its combination of hydrophobic and hydrogen-bonding interactions makes it a versatile compound for various applications .

Properties

CAS No.

62549-42-2

Molecular Formula

C18H38N2S

Molecular Weight

314.6 g/mol

IUPAC Name

1-nonyl-3-octan-2-ylthiourea

InChI

InChI=1S/C18H38N2S/c1-4-6-8-10-11-12-14-16-19-18(21)20-17(3)15-13-9-7-5-2/h17H,4-16H2,1-3H3,(H2,19,20,21)

InChI Key

FWTNOCBVIDNZNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=S)NC(C)CCCCCC

Origin of Product

United States

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